5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a fluorine atom, a tetrahydro-2H-pyran ring, a thiophene ring, and a nicotinamide moiety
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Thiophene Derivatives
Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the hydrogenation of a pyran precursor under catalytic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide precursor.
Nicotinamide Coupling: The final step involves coupling the intermediate with nicotinamide under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nicotinamide moiety, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted under nucleophilic conditions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced nicotinamide derivatives.
Substitution: Substituted fluorine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable addition to various industrial processes.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide: Lacks the thiophene ring.
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide: Lacks the fluorine atom.
5-fluoro-N-(thiophen-2-yl)methyl)nicotinamide: Lacks the tetrahydro-2H-pyran ring.
Uniqueness
The presence of all three functional groups (fluorine, tetrahydro-2H-pyran, and thiophene) in 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
5-fluoro-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-13-8-12(9-18-10-13)16(20)19-15(14-2-1-7-22-14)11-3-5-21-6-4-11/h1-2,7-11,15H,3-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGAIJFAZZRWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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